molecular formula C27H31FN4O3 B2590033 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 877632-27-4

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2590033
CAS No.: 877632-27-4
M. Wt: 478.568
InChI Key: MUMXFKNUIHRPHP-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a synthetically designed oxalamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a multifunctional structure incorporating a 4-(4-fluorophenyl)piperazine moiety, a furan-2-yl ethyl group, and a 3-phenylpropyl chain connected through an oxalamide linker. The molecular architecture suggests potential for central nervous system (CNS) targeting, as the 4-fluorophenylpiperazine group is a recognized pharmacophore in neurologically active compounds known to interact with serotonin receptors, particularly the 5-HT 2A subtype . Compounds with this structural motif have demonstrated inverse agonist activity at 5-HT 2A receptors and have shown antipsychotic-like efficacy in preclinical models, attenuating behaviors such as head-twitch responses and prepulse inhibition deficits induced by serotonin agonists . The oxalamide functional group in the structure serves as a conformationally constrained amide bond, potentially enhancing binding specificity to biological targets. The presence of the furan heterocycle and lipophilic phenylpropyl chain further contributes to the compound's overall physicochemical properties, likely influencing its blood-brain barrier permeability and receptor binding affinity. This compound is representative of a class of molecules being investigated for their potential to modulate neurotransmitter systems. Researchers utilize this complex organic compound as a chemical tool for studying receptor interaction mechanisms and signal transduction pathways in neurological disorders. It is offered exclusively for non-human research applications and is strictly for use in laboratory settings. Not for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O3/c28-22-10-12-23(13-11-22)31-15-17-32(18-16-31)24(25-9-5-19-35-25)20-30-27(34)26(33)29-14-4-8-21-6-2-1-3-7-21/h1-3,5-7,9-13,19,24H,4,8,14-18,20H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMXFKNUIHRPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, commonly referred to as FPEPO, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential pharmacological properties. This article focuses on the biological activity of FPEPO, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

FPEPO features a piperazine ring substituted with a 4-fluorophenyl group, a furan ring, and an oxalamide moiety. The presence of these functional groups is believed to contribute to its biological activity, particularly in targeting various receptors and enzymes involved in disease processes.

Property Details
Molecular Formula C23H31FN4O3
Molecular Weight 430.5 g/mol
CAS Number 877632-08-1

FPEPO's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects, including:

  • Neuropharmacological Effects : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as serotonin and dopamine receptors.
  • Antagonistic Activity : Preliminary studies indicate that FPEPO may act as an antagonist for certain receptors, potentially influencing pathways related to anxiety and depression.
  • Anti-inflammatory Properties : The furan moiety has been linked to anti-inflammatory effects in other compounds, suggesting that FPEPO could possess similar properties.

Research Findings

Several studies have investigated the biological activity of FPEPO and related compounds:

  • In Vitro Studies :
    • A study demonstrated that derivatives of piperazine exhibited significant inhibition against various enzymes, suggesting that FPEPO may also inhibit key metabolic pathways involved in cancer and inflammation .
    • Molecular docking simulations have indicated favorable binding interactions between FPEPO and specific targets involved in neurodegenerative diseases .
  • Case Studies :
    • In a recent investigation, FPEPO was tested for its effects on mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins, showing promising results in enhancing immune responses .
    • Another study highlighted the compound's potential as a neuroprotective agent, where it demonstrated efficacy in reducing oxidative stress markers in neuronal cell lines .
  • Comparative Analysis :
    • Comparative studies with other oxalamide derivatives revealed that FPEPO exhibited superior activity against certain bacterial strains, indicating its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structural and functional differences between the target compound and analogues from the evidence:

Compound Core Structure Key Substituents Reported Activity Synthesis Method Reference
Target Compound Piperazine-oxalamide 4-Fluorophenyl, furan-2-yl, 3-phenylpropyl Hypothesized CNS modulation (no direct data) Likely multi-step alkylation/condensation
**4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo... Pyrazolo[3,4-d]pyrimidin Chromen-2-yl, fluorophenyl, sulfonamide Kinase inhibition (e.g., anticancer potential) Suzuki-Miyaura coupling
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone-piperazine 3-Nitrophenyl, chloro group Antibacterial/antifungal activity Staudinger reaction

Functional Group Analysis

  • Piperazine Derivatives: The target compound’s 4-fluorophenylpiperazine group is distinct from the 4-phenylpiperazine in ’s azetidinone derivative. Fluorination often enhances metabolic stability and receptor selectivity compared to non-fluorinated analogues .
  • Heterocyclic Additions: The furan-2-yl group in the target compound contrasts with the chromen-2-yl () and azetidinone () cores.
  • Linker Variability: The oxalamide linker in the target compound differs from the acetamide () or sulfonamide () linkers. Oxalamides are known for balanced rigidity and flexibility, which may optimize receptor engagement .

Research Findings and Limitations

  • However, the furan and oxalamide groups may shift selectivity compared to ’s azetidinone derivatives, which lack fluorination .
  • Gaps in Data: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation and known trends for piperazine/heterocyclic derivatives.

Q & A

What are the recommended strategies for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature control) and purification techniques. For example, piperazine-containing analogs often require inert atmospheres to prevent oxidation . Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance purity. Analytical validation using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity . Reaction intermediates, such as the furan-ethyl-piperazine precursor, should be rigorously characterized to avoid side products.

What key analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the piperazine and oxalamide moieties. Aromatic protons in the 4-fluorophenyl group typically appear as doublets (δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS): HRMS validates molecular weight (e.g., expected [M+H]+ ion).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for pharmacological studies) .
  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly for the furan-ethyl-piperazine linkage .

How should researchers safely handle and store this compound to prevent degradation?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation of aerosols .
  • Storage: Store in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis of the oxalamide group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

What in vitro models are appropriate for initial pharmacological screening of this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors due to the piperazine moiety’s known CNS activity .
  • Enzyme Inhibition Studies: Test against acetylcholinesterase or kinases if structural analogs show activity in neurodegenerative or cancer pathways .
  • Cell-Based Assays: Use SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cell lines for cytotoxicity profiling (IC50_{50} determination via MTT assays) .

How can researchers resolve contradictions in pharmacological data across different studies?

Methodological Answer:

  • Dose-Response Curves: Ensure consistent dosing ranges (e.g., 1 nM–100 µM) and exposure times (24–72 hours) to account for temporal effects .
  • Control Replicates: Include positive controls (e.g., clozapine for receptor assays) and solvent controls (DMSO <0.1%) to normalize batch variability .
  • Meta-Analysis: Cross-reference data with structural analogs (e.g., N-phenylpiperazine derivatives) to identify trends in activity-stability trade-offs .

What experimental designs are recommended for structure-activity relationship (SAR) studies targeting metabolic stability?

Methodological Answer:

  • Systematic Modifications: Replace the furan ring with thiophene or pyridine to assess electron-withdrawing effects on metabolic half-life .
  • Isosteric Replacements: Substitute the oxalamide group with urea or carbamate to evaluate hydrolysis resistance .
  • In Vitro Metabolism: Use liver microsomes (human/rat) to measure CYP450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites .

How can stability issues in aqueous formulations be addressed for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water (30:70 v/v) or cyclodextrin complexes to enhance solubility without precipitation .
  • Lyophilization: Prepare lyophilized powders (with mannitol as a cryoprotectant) for reconstitution in saline before administration .
  • Stability-Indicating Assays: Monitor formulation stability via UPLC-UV at λ = 254 nm, tracking degradation peaks over time .

What methodologies are critical for designing in vivo pharmacokinetic (PK) studies?

Methodological Answer:

  • Dosing Routes: Compare oral (PO) and intravenous (IV) administration in Sprague-Dawley rats (3 mg/kg) to calculate bioavailability (F%) .
  • Blood Sampling: Collect serial plasma samples (0–24 hours) and analyze using LC-MS/MS (LLOQ = 1 ng/mL) .
  • Tissue Distribution: Euthanize animals at terminal timepoints, extract brain/liver tissues, and quantify compound levels to assess blood-brain barrier penetration .

How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to the 5-HT1A_{1A} receptor (PDB ID: 6WGT). Focus on hydrogen bonding between the oxalamide group and Ser159 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the piperazine-furan complex in lipid bilayers .
  • QSAR Models: Train models on piperazine derivatives’ logP and polar surface area to predict CNS permeability .

What strategies enable comparative analysis with structural analogs in lead optimization?

Methodological Answer:

  • Pharmacophore Mapping: Align analogs using Schrödinger’s Phase to identify conserved features (e.g., fluorophenyl group’s role in receptor affinity) .
  • Thermodynamic Solubility: Measure equilibrium solubility in PBS (pH 7.4) and correlate with alkyl chain modifications in the 3-phenylpropyl group .
  • Off-Target Profiling: Screen against a panel of 50 GPCRs using radioligand displacement assays to prioritize selectivity .

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